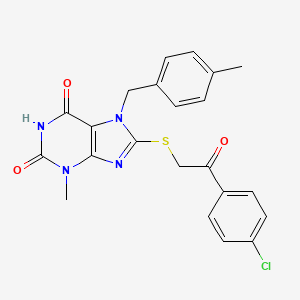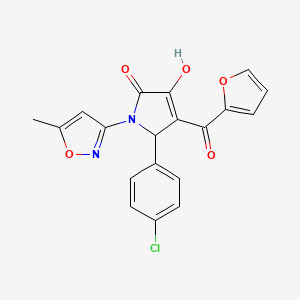![molecular formula C20H18F2N6O3 B2867035 benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040676-83-2](/img/structure/B2867035.png)
benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound known for its diverse applications in chemical and biological research. Structurally, it combines a benzodioxole moiety with a piperazine ring, linked through a methanone group. The 1H-tetrazol substituent enhances its potential reactivity and binding specificity, making it a subject of interest in pharmaceutical chemistry.
Mécanisme D'action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Mode of Action
It’s worth noting that many indole-based compounds, which share structural similarities with our compound of interest, have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of Benzo[d][1,3]dioxole: : Starting with catechol, it undergoes methylenation using formaldehyde and an acidic catalyst to form the dioxole ring.
Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole: : The 3,4-difluorophenyl amine reacts with sodium azide under acidic conditions to yield the tetrazole ring.
Piperazine Derivatization: : The intermediate piperazine is alkylated with a suitable halomethyl derivative to introduce the methylene bridge.
Coupling Reaction: : The final coupling involves the reaction between the benzodioxole derivative and the piperazine-tetrazole derivative using a coupling agent like EDCI (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production often scales up these reactions using optimized conditions:
Continuous flow reactors for enhanced yield and purity.
Automated purification systems like preparative HPLC.
Use of green chemistry principles to reduce waste and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation to form quinone derivatives, often using oxidizing agents like potassium permanganate.
Reduction: : The compound's ketone group can be reduced to a hydroxyl group using agents like lithium aluminium hydride (LiAlH4).
Substitution: : The tetrazole ring allows for nucleophilic substitutions, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid, water.
Reduction: : LiAlH4 in dry ether.
Substitution: : Halogenated reagents (e.g., bromine), in the presence of base catalysts.
Major Products
From Oxidation: : Quinone derivatives.
From Reduction: : Hydroxy derivatives.
From Substitution: : Halogenated tetrazole-piperazine derivatives.
Applications De Recherche Scientifique
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is widely used in:
Chemistry: : As a precursor in the synthesis of more complex molecules and in reaction mechanism studies.
Biology: : Investigating its interactions with various biological macromolecules, like proteins and nucleic acids.
Medicine: : As a potential pharmacophore in the development of new drugs targeting neurological and inflammatory diseases.
Industry: : Used in the production of high-value specialty chemicals and potential therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Structurally similar, but with variations in the substituents attached to the dioxole ring.
1H-Tetrazole derivatives: : Compounds like 1-phenyl-1H-tetrazole, differing mainly in the phenyl group substitution pattern.
Unique Features
Unique Chemical Structure: : Combines diverse functional groups, enhancing its reactivity and binding specificity.
Pharmacological Potential: : Higher efficacy in targeting specific receptors and enzymes compared to simpler analogues.
This compound's structural complexity and multifunctionality make it a valuable entity in both academic research and industrial applications. Its unique attributes continue to drive innovation and discovery across various scientific disciplines.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLUIRFBUFKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2866956.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2866957.png)

![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)

![N-(2-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2866969.png)

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)
